molecular formula C15H21NO2 B5433058 N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

Katalognummer B5433058
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: ISEIXFKAGCLEOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as BMS-986165, is a small molecule inhibitor of Tyk2, a member of the JAK family of kinases. It has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis and lupus.

Wirkmechanismus

N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibits Tyk2 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have a good safety profile in preclinical studies, with no significant toxicities observed.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide is its specificity for Tyk2, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in all patients with autoimmune diseases, as the underlying mechanisms of these diseases can vary.

Zukünftige Richtungen

There are several potential future directions for the study of N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide. One area of research could be the development of combination therapies with other drugs, such as biologics or other small molecule inhibitors. Another area of research could be the investigation of this compound in other autoimmune diseases, such as multiple sclerosis or rheumatoid arthritis. Additionally, further studies could be conducted to better understand the mechanisms of action of this compound and its potential role in regulating immune responses.

Synthesemethoden

The synthesis of N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide involves several steps, including the reaction of 3-bromoaniline with sec-butyl lithium, followed by the reaction of the resulting product with 2-methyl-2-propen-1-ol. The final step involves the reaction of the intermediate with benzoyl chloride to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has been extensively studied in preclinical models for its potential therapeutic effects in autoimmune diseases. It has been shown to inhibit Tyk2-mediated signaling pathways, leading to the suppression of pro-inflammatory cytokines, such as IL-12 and IL-23. This makes it a promising candidate for the treatment of diseases such as psoriasis, lupus, and inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-butan-2-yl-3-(2-methylprop-2-enoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-12(4)16-15(17)13-7-6-8-14(9-13)18-10-11(2)3/h6-9,12H,2,5,10H2,1,3-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEIXFKAGCLEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.